4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H29BN2O3Si and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound is characterized by the following chemical properties:
- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula : C13H19BNO3
- Molecular Weight : 234.10 g/mol
- Melting Point : 125.0°C to 130.0°C
- Solubility : Insoluble in water .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes involved in cellular signaling pathways and metabolic processes. Boron-containing compounds are known to modulate enzyme activities through reversible covalent interactions with nucleophilic residues in proteins.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that boronic acid derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific activity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Potential
The anticancer properties of boron-containing compounds have been explored extensively. Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. The specific effects of this compound on cancer cell lines require further investigation but hold promise based on preliminary findings from related compounds.
Study 1: Inhibition of Bacterial Growth
A recent study evaluated the antimicrobial efficacy of various boronic acid derivatives against Gram-negative bacteria. The results indicated that compounds structurally similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant growth inhibition against E. coli and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 0.03 µg/mL to 32 µg/mL depending on the derivative used .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.008 | E. coli |
Compound B | 0.03 | K. pneumoniae |
4-Pyrazole Derivative | 32 | P. aeruginosa |
Study 2: Cytotoxicity and Apoptosis Induction
Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways . The specific role of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in this context remains to be explored but may be inferred from related compounds.
Properties
IUPAC Name |
trimethyl-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKWUXUTFCIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)COCC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726836 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894807-98-8 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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